N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

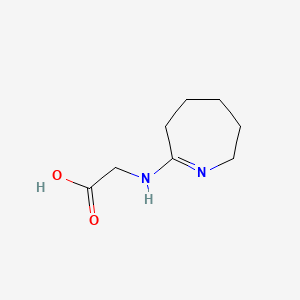

2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8(12)6-10-7-4-2-1-3-5-9-7/h1-6H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQYXZXRHAHKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009184 |

Source

|

| Record name | N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90152-88-8 |

Source

|

| Record name | Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090152888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Abstract: N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a unique hybrid molecule featuring a glycine scaffold appended to a seven-membered cyclic amidine (or vinylogous amidine) core. Such structures hold potential as peptidomimetics, building blocks for complex heterocyclic systems, and scaffolds in medicinal chemistry. As direct synthesis protocols for this specific molecule are not prevalent in published literature, this guide presents a robust and chemically sound synthetic pathway. The proposed route is grounded in well-established organic chemistry principles, leveraging the common and inexpensive starting material ε-caprolactam. The synthesis proceeds through three core stages: activation of the lactam carbonyl, nucleophilic coupling with a protected glycine moiety, and final deprotection. This document provides a detailed, step-by-step methodology, explains the causal mechanisms behind experimental choices, and is supported by citations to analogous transformations reported in peer-reviewed literature.

Retrosynthetic Analysis and Strategic Overview

The target molecule, this compound, is comprised of two key fragments: the glycine unit and the 3,4,5,6-tetrahydro-2H-azepine ring system. The most logical retrosynthetic disconnection is at the C-N bond linking the glycine nitrogen to the C7 position of the azepine ring.

This disconnection points to a synthetic strategy (Scheme 1) involving the coupling of a glycine nucleophile with an activated azepine precursor. The most practical and economically viable starting material for the azepine core is ε-caprolactam. The core challenge, therefore, is the conversion of the relatively unreactive lactam carbonyl of ε-caprolactam into a highly electrophilic center suitable for nucleophilic attack by a glycine derivative.

Our proposed forward synthesis is a three-step process:

-

Lactam Activation: Conversion of the endocyclic amide of ε-caprolactam into a more reactive intermediate, such as a 7-chloro-3,4,5,6-tetrahydro-2H-azepine species.

-

Nucleophilic Coupling: Reaction of this activated intermediate with a glycine ester, which serves as a protected form of glycine with an enhanced nucleophilic amino group.

-

Deprotection: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

Introduction: Bridging the Structural Gap Between Cyclic Amides and Amino Acids

An In-Depth Technical Guide to the Physicochemical Properties of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

This compound is a fascinating hybrid molecule that incorporates two key structural motifs of significant biological relevance: a cyclic amidine moiety within a seven-membered azepine ring and an N-substituted glycine tail. The cyclic amidine can be viewed as a close relative of the highly basic guanidine group, which is a cornerstone in many natural products and pharmaceuticals due to its ability to form strong hydrogen and ionic bonds.[1][2] The glycine component, the simplest proteinogenic amino acid, imparts zwitterionic potential and serves as a versatile linker in medicinal chemistry.[3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As this appears to be a novel molecular entity with limited published data, our approach is predictive, grounded in the established chemistry of its constituent functional groups. We will not only estimate its key parameters but also provide detailed, field-proven experimental protocols for their empirical determination. Understanding these properties—ionization (pKa), lipophilicity (logP/logD), and aqueous solubility—is paramount for any researcher in drug development, as they fundamentally govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Molecular Structure and Inherent Chemical Behavior

To understand the physicochemical properties of this compound, we must first dissect its structure.

-

The Cyclic Amidine Core: The 3,4,5,6-tetrahydro-2H-azepin-7-yl group contains a cyclic amidine functional group (-N=C(N)-). This group is a powerful proton acceptor, making it a strong organic base. Its pKa is expected to be significantly high, likely in the range of 11-13, similar to other cyclic guanidines and amidines which are known for their exceptional basicity.[2] This high basicity ensures that the azepine nitrogen will be protonated and positively charged under most physiological conditions (pH ~7.4).

-

The Glycine Tail: The N-substituted glycine moiety provides both a secondary amine and a carboxylic acid. The carboxylic acid is the primary acidic center of the molecule, with an expected pKa in the range of 2-3, typical for amino acids.

-

Zwitterionic Nature: Given the presence of a strong basic center (amidine) and an acidic center (carboxylic acid), the molecule will predominantly exist as a zwitterion over a wide pH range. The positive charge will reside on the protonated amidine system, and the negative charge will be on the deprotonated carboxylate group. This charge separation has profound implications for the molecule's solubility and lipophilicity.

Ionization Constants (pKa): Quantifying Acid-Base Properties

The pKa values dictate the extent of a molecule's ionization at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. As an amphoteric substance, this compound will have at least two distinct pKa values.

-

pKa₁ (Acidic): Corresponds to the dissociation of the carboxylic acid proton (-COOH -> -COO⁻ + H⁺).

-

pKa₂ (Basic): Corresponds to the protonation of the cyclic amidine nitrogen (Amidine + H⁺ -> Amidinium⁺).

Causality in Experimental Design: Potentiometric titration is the gold-standard method for pKa determination because it directly measures pH changes upon the addition of a titrant, allowing for the precise identification of the inflection points corresponding to the pKa values.[4][5] The use of a co-solvent like methanol or DMSO may be necessary if the compound's free-base or fully protonated form has low aqueous solubility, but this must be done with caution as it can slightly alter the apparent pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the acidic and basic pKa values of the target compound.[5]

-

Preparation of Solutions:

-

Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.

-

Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

Accurately prepare a 1 mM solution of this compound in 20 mL of the 0.15 M KCl solution.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a micro-burette tip into the solution.

-

Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[5]

-

-

Titration Procedure:

-

Acidic Titration (for Basic pKa): Titrate the sample solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH reading after it stabilizes. Continue well past the equivalence point.

-

Basic Titration (for Acidic pKa): Start with a fresh 20 mL sample. First, add enough 0.1 M HCl to fully protonate the molecule (e.g., to pH ~1.5). Then, titrate this acidified solution with the standardized 0.1 M NaOH, again recording pH after each incremental addition.

-

-

Data Analysis:

-

Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate titration curves.

-

Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence points (where the derivative is maximum).

-

The pKa is equal to the pH at the half-equivalence point.[6] This can be read directly from the titration curve.

-

Caption: Workflow for pKa Determination by Potentiometric Titration

Lipophilicity: The Balance Between Water and Fat Solubility

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes and its distribution in the body. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Theoretical Insights:

-

logP: The logP of the neutral form of this compound is difficult to measure directly, as the zwitterionic form dominates. Computational models can provide an estimate, but this value has limited practical use.

-

logD: The logD value will be highly pH-dependent. At physiological pH (~7.4), the molecule is zwitterionic and thus relatively polar, leading to a low (likely negative) logD value. At very low pH, the carboxyl group is protonated, but the amidine is still charged, resulting in a cationic species. At very high pH, the amidine is neutral, but the carboxylate is charged, resulting in an anionic species. The molecule's lowest water solubility and highest lipophilicity will occur at its isoelectric point (pI), the pH at which the net charge is zero.

Causality in Experimental Design: The shake-flask method is considered the "gold standard" for logP/logD determination due to its direct measurement of the compound's partitioning between two immiscible phases (n-octanol and water/buffer).[7] Using a buffer of a specific pH (e.g., pH 7.4 for physiological relevance) allows for the determination of logD. HPLC-based methods can also be used for faster, higher-throughput estimation.[8]

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

-

Phase Preparation:

-

Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) by mixing equal volumes and shaking vigorously for 24 hours. Allow the layers to separate completely.

-

Pre-saturate the PBS (pH 7.4) with n-octanol in the same manner. This ensures that volume changes during the experiment are minimized.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the pre-saturated PBS.

-

In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and an equal volume of the compound's PBS solution. The initial concentration in the aqueous phase should be known accurately.

-

Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow partitioning to reach equilibrium.[4]

-

Centrifuge the tube to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous (PBS) phase.

-

Determine the concentration of the compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-generated calibration curve.

-

-

Calculation:

-

Calculate the concentration of the compound in the n-octanol phase by mass balance: C_octanol = (C_initial_aq - C_final_aq) * (V_aq / V_octanol).

-

Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ (C_octanol / C_final_aq) .

-

Caption: Workflow for logD Determination by Shake-Flask Method

Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility. Low solubility can be a major hurdle in drug development.[9]

Theoretical Insights: The solubility of this compound is expected to be highly pH-dependent due to its zwitterionic nature.

-

At Low and High pH: The molecule will exist primarily as the cationic or anionic salt, respectively. These charged species are generally more soluble in water than the neutral or zwitterionic form.

-

At the Isoelectric Point (pI): The molecule exists as a zwitterion with a net charge of zero. Intermolecular electrostatic interactions between the positive amidinium and negative carboxylate groups can lead to crystal lattice formation, resulting in minimal aqueous solubility at this pH.

Causality in Experimental Design: It is crucial to distinguish between kinetic and thermodynamic solubility.[10] Kinetic solubility assays are rapid and useful for early discovery screening, often involving the addition of a DMSO stock solution to a buffer.[11] Thermodynamic solubility is the true equilibrium value and is more relevant for formulation and biopharmaceutical assessment. The shake-flask method, which involves equilibrating excess solid compound with the buffer over an extended period, is the definitive way to measure thermodynamic solubility.[9]

Experimental Protocol: Thermodynamic Aqueous Solubility

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand so that the excess solid can settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.45 µm filter.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a calibration curve. This concentration represents the thermodynamic solubility at that specific pH.

-

Caption: Workflow for Thermodynamic Solubility Measurement

Summary of Physicochemical Properties

This table summarizes the anticipated and experimentally determined physicochemical properties of this compound.

| Property | Predicted Value / Range | Significance in Drug Development | Recommended Experimental Method |

| Molecular Formula | C₈H₁₄N₂O₂ | - | High-Resolution Mass Spectrometry |

| Molecular Weight | 186.21 g/mol | Affects diffusion and dosing calculations. | Mass Spectrometry |

| pKa₁ (Carboxylic Acid) | 2.0 - 3.5 | Governs charge state in the stomach and intestines. | Potentiometric Titration |

| pKa₂ (Amidine) | 11.0 - 13.0 | Determines charge state at physiological pH. | Potentiometric Titration |

| logD at pH 7.4 | < 0 (Likely negative) | Influences membrane permeability and plasma protein binding. | Shake-Flask Method |

| Aqueous Solubility | pH-dependent | Critical for oral absorption and IV formulation. | Thermodynamic Shake-Flask Method |

| Appearance | Likely a white crystalline solid[12] | Basic quality control and handling information. | Visual Inspection |

Conclusion

This compound is an amphoteric, zwitterionic molecule whose physicochemical behavior is dominated by its strongly basic cyclic amidine core and its acidic glycine tail. Its properties, particularly ionization, lipophilicity, and solubility, are expected to be highly pH-dependent. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of this and similar novel chemical entities. A thorough understanding of these foundational properties is not merely an academic exercise; it is an absolute prerequisite for advancing a compound through the drug discovery pipeline, enabling rational formulation design, and interpreting complex biological data with confidence.

References

-

Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Retrieved from chemeo.com.[13]

-

European Pharmacopoeia. (2008). GLYCINE Glycinum. Ph. Eur. 6.0.[12]

-

PubChem. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[14]

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2007). Development of Methods for the Determination of pKa Values. PMC.[4]

-

ResearchGate. (2014). First structural characterization of guanidine, HN=C(NH2)2. Retrieved from researchgate.net.[15]

-

Harris, R. K., Hodgkinson, P., Zorin, V., & D'Agostino, G. L. (2011). High-resolution solid-state 2H NMR spectroscopy of polymorphs of glycine. PubMed.[16]

-

ResearchGate. (2011). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. Retrieved from researchgate.net.[17]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from encyclopedia.pub.[7]

-

Enamine. (n.d.). Aqueous Solubility Assay. Retrieved from enamine.net.[10]

-

Ma, Y., De, S., & Chen, C. (2014). Syntheses of Cyclic Guanidine-Containing Natural Products. PubMed Central.[1]

-

He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central.[18]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from creative-bioarray.com.[5]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from computationalchemistry.com.[19]

-

Kerns, E. H. (2008). In Vitro Solubility Assays in Drug Discovery. Bentham Science Publishers.[9]

-

National Center for Biotechnology Information. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PubMed Central.[20]

-

A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). Journal of Applicable Chemistry.[2]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from acdlabs.com.[8]

-

Van Benschoten, J. J., et al. (1983). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.[6]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from axispharm.com.[11]

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from docs.chemaxon.com.[21]

-

CAS Common Chemistry. (n.d.). N-(Carboxymethyl)-N-(1-oxododecyl)glycine. Retrieved from commonchemistry.cas.org.[22]

-

Sci-Hub. (2015). ChemInform Abstract: Syntheses of Cyclic Guanidine‐Containing Natural Products. Retrieved from sci-hub.se.

-

MDPI. (2018). Theoretical Investigation of Glycine Micro-Solvated. Energy and NMR Spin Spin Coupling Constants Calculations. Retrieved from mdpi.com.[23]

-

ResearchGate. (2005). Improved synthesis of ( S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors. Retrieved from researchgate.net.[24]

-

ResearchGate. (2016). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from researchgate.net.[25]

-

Royal Society of Chemistry. (2019). Guanidine cyclic diimides and their polymers. Retrieved from pubs.rsc.org.[26]

-

Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from semanticscholar.org.[27]

-

International Journal of ChemTech Research. (2021). A Review of physical and chemical properties of Glycine crystals family. Retrieved from sphinxsai.com.

-

Cayman Chemical. (n.d.). Suberylglycine (CAS Number: 60317-54-6). Retrieved from caymanchem.com.[28]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity. Retrieved from agilent.com.[29]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from creative-biolabs.com.[30]

-

Bentham Science. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.[31]

-

Royal Society of Chemistry. (2016). Ultra-wideline 14N solid-state NMR as a method for differentiating polymorphs: glycine as a case study. Retrieved from pubs.rsc.org.[32]

-

PubChem. (n.d.). Glycine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[3]

Sources

- 1. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. acdlabs.com [acdlabs.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. drugfuture.com [drugfuture.com]

- 13. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High-resolution solid-state 2H NMR spectroscopy of polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lifechemicals.com [lifechemicals.com]

- 20. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Page not found - Documentation [docs.chemaxon.com:443]

- 22. CAS Common Chemistry [commonchemistry.cas.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Guanidine cyclic diimides and their polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. semanticscholar.org [semanticscholar.org]

- 28. caymanchem.com [caymanchem.com]

- 29. agilent.com [agilent.com]

- 30. creative-biolabs.com [creative-biolabs.com]

- 31. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Ultra-wideline 14N solid-state NMR as a method for differentiating polymorphs: glycine as a case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Authored by: A Senior Application Scientist

Preamble: Charting a Course for a Novel Glycinergic Modulator

In the landscape of contemporary neuroscience, the glycinergic system presents a fertile ground for therapeutic innovation. Glycine, the simplest of amino acids, paradoxically orchestrates a complex symphony of neural inhibition and excitation, primarily through its roles at ionotropic glycine receptors (GlyRs) and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] The discovery of glycine transporters (GlyT1 and GlyT2) and, more recently, metabotropic glycine receptors has further expanded the repertoire of potential drug targets within this system.[4][5][6][7][8] This guide focuses on a novel chemical entity, this compound, a molecule that merges the core structure of glycine with a caprolactam-derived moiety.

The unique structure of this compound invites a systematic investigation into its mechanism of action. The presence of the glycine backbone strongly suggests an interaction with established glycinergic targets. However, the bulky, seven-membered azepine ring appended to the glycine nitrogen introduces a significant structural modification that could confer novel pharmacological properties, including enhanced potency, selectivity, or a fundamentally different mode of interaction compared to endogenous glycine.

This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It is not a mere recitation of facts about a known compound but a strategic roadmap for the elucidation of the mechanism of action of this compound. We will proceed from foundational hypotheses based on structural analogy to a multi-tiered experimental cascade designed to rigorously test these hypotheses and unveil the compound's true biological function.

Part 1: Hypothesis-Driven Target Identification

The molecular architecture of this compound provides the basis for several plausible mechanisms of action. Our initial investigative phase will focus on the most probable molecular targets within the central nervous system.

Glycine Transporter (GlyT) Inhibition

The most compelling initial hypothesis is that this compound functions as an inhibitor of glycine transporters. N-substituted glycine derivatives, particularly N-acyl glycines, have been identified as inhibitors of GlyT2.[6][7][8] By impeding the reuptake of glycine from the synaptic cleft, GlyT inhibitors elevate extracellular glycine concentrations, thereby potentiating glycinergic neurotransmission.[2][6] This mechanism is of significant therapeutic interest for conditions such as chronic pain.[8]

-

GlyT1: Primarily expressed in glial cells surrounding both inhibitory and excitatory synapses, GlyT1 maintains low ambient glycine levels. Its inhibition would enhance NMDA receptor function and inhibitory transmission.

-

GlyT2: Localized to presynaptic terminals of glycinergic neurons, GlyT2 is crucial for recycling glycine into vesicles.[6] Its inhibition selectively amplifies inhibitory neurotransmission.[6][7][8]

The tetrahydro-azepine group could confer selectivity for one transporter subtype over the other.

Direct Glycine Receptor Modulation

A second, equally viable hypothesis is that the compound directly interacts with glycine receptors.

-

Ionotropic Glycine Receptors (GlyRs): These strychnine-sensitive, ligand-gated chloride channels are the primary mediators of fast inhibitory neurotransmission in the spinal cord and brainstem. The compound could act as an agonist, a competitive antagonist, or an allosteric modulator at these receptors.

-

Metabotropic Glycine Receptors (mGlyRs): The existence of G-protein coupled receptors that are activated by glycine has been reported.[4][5] These receptors can modulate intracellular signaling cascades, such as those involving adenylyl cyclase and calcium channels.[5] The novel structure of our compound might favor interaction with these less-characterized receptors.

Modulation of the NMDA Receptor Glycine Co-agonist Site

Glycine is an obligatory co-agonist at the NMDA receptor; its binding is required for glutamate to activate the receptor.[1][3][9] Compounds that interact with this site can have profound effects on excitatory neurotransmission, synaptic plasticity, and neurotoxicity.[3] this compound could potentially act as a co-agonist, a partial agonist, or an antagonist at this site.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

The following sections detail a logical, tiered progression of experiments designed to systematically test the hypotheses outlined above. Each protocol is presented as a self-validating system, with clear endpoints and decision criteria for advancing to the next stage.

Phase I: Target Engagement and Affinity Profiling

The initial step is to ascertain whether this compound physically interacts with any of the hypothesized targets. This will be achieved through a panel of competitive radioligand binding assays.

Experimental Workflow: Radioligand Binding Assays

Caption: Workflow for a Cell-Based Glycine Uptake Assay.

Detailed Protocol: Glycine Uptake Assay

-

Cell Culture: Plate HEK293 cells stably expressing either human GlyT1 or GlyT2 into 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 15-20 minutes with varying concentrations of this compound.

-

Uptake Initiation: Add a solution containing a fixed concentration of [³H]Glycine to each well to start the uptake reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes) that falls within the linear range of uptake.

-

Termination: Terminate the uptake by rapidly aspirating the radioactive solution and washing the wells multiple times with ice-cold KRH buffer.

-

Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials and quantify the amount of [³H]Glycine taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of glycine uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

2.2. For Ionotropic Receptors (GlyR, NMDA-R): Electrophysiology

Two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp electrophysiology in mammalian cells are the gold standards for characterizing the functional activity of compounds at ligand-gated ion channels.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with cRNA encoding the subunits of the receptor of interest (e.g., GlyR α1 or NMDA-R GluN1/GluN2A). Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Recording Setup: Place a single oocyte in a recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Agonist/Antagonist Testing:

-

To test for agonist activity: Apply increasing concentrations of this compound and measure the elicited current.

-

To test for antagonist activity: Apply a fixed, sub-maximal concentration of the natural agonist (e.g., glycine for GlyRs; glutamate + glycine for NMDA-Rs) to elicit a control current. Then, co-apply the agonist with increasing concentrations of the test compound and measure the inhibition of the agonist-evoked current.

-

-

Data Analysis: Generate dose-response curves for agonist-induced activation or antagonist-induced inhibition. Calculate the EC50 (for agonists) or IC50 (for antagonists).

Phase III: Ex Vivo and Cellular System Validation

The final phase of our investigation will be to determine if the molecular mechanism identified in recombinant systems translates to a physiological effect in a more complex, native environment.

Experimental Approach: Synaptic Physiology in Brain Slices

Acute brain slices from rodents provide a preserved synaptic architecture to study the effects of the compound on synaptic transmission.

Detailed Protocol: Recording of Glycinergic Inhibitory Postsynaptic Currents (IPSCs)

-

Slice Preparation: Prepare acute sagittal slices (250-300 µm thick) of the brainstem or spinal cord from a young rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording: Transfer a slice to a recording chamber on a microscope stage and perfuse with oxygenated aCSF at physiological temperature. Using whole-cell patch-clamp, record from a neuron known to receive glycinergic input (e.g., a hypoglossal motoneuron).

-

Experimental Manipulation:

-

Electrically stimulate afferent fibers to evoke synaptic IPSCs.

-

Establish a stable baseline of evoked IPSCs.

-

Bath-apply this compound at a relevant concentration (based on Ki/IC50 values from previous phases).

-

Record changes in the amplitude, decay kinetics, and frequency of the IPSCs.

-

-

Interpretation:

-

If the compound is a GlyT2 inhibitor: Expect an increase in the decay time of the IPSC, reflecting prolonged presence of glycine in the synaptic cleft. [6] * If the compound is a GlyR agonist: It will induce a tonic inward current.

-

If the compound is a GlyR antagonist: It will reduce the amplitude of the evoked IPSC.

-

Conclusion: Synthesizing a Coherent Mechanism of Action

The multi-phased approach detailed in this guide provides a rigorous and logical framework for the comprehensive characterization of this compound. By systematically progressing from target binding to functional cellular activity and finally to synaptic physiology, this workflow ensures that the resulting data will converge to form a coherent and scientifically defensible mechanism of action. The insights gained will be crucial for guiding future preclinical and clinical development, potentially unlocking a new therapeutic agent for the treatment of neurological disorders.

References

-

Title: Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina Source: The Journal of Physiology URL: [Link]

-

Title: Glycine action on N-methyl-D-aspartate receptors in rat hippocampal neurons Source: Neuroscience Letters URL: [Link]

-

Title: Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a Source: Neuropharmacology URL: [Link]

-

Title: Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Mechanisms of glycine release, which build up synaptic and extrasynaptic glycine levels: the role of synaptic and non-synaptic glycine transporters Source: Brain Research Bulletin URL: [Link]

-

Title: Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity Source: Proceedings of the National Academy of Sciences of the United States of America URL: [Link]

-

Title: N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior Source: ARKIVOC URL: [Link]

-

Title: The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents Source: ResearchGate URL: [Link]

-

Title: Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences Source: ACS Chemical Neuroscience URL: [Link]

-

Title: Origin of Glycine from Acid Hydrolysis of the β-Lactam Antibiotic A16886B Source: Antimicrobial Agents and Chemotherapy URL: [Link]

-

Title: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: Molecules URL: [Link]

-

Title: Glycine Source: chemeurope.com URL: [Link]

-

Title: Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Glycine metabolism and associated disorders Source: YouTube URL: [Link]

-

Title: Improved synthesis of ( S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors Source: ResearchGate URL: [Link]

-

Title: Kinetic Mechanisms of Glycine Requirement for N-methyl-D-aspartate Channel Activation Source: Molecular Pharmacology URL: [Link]

-

Title: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives Source: Molecules URL: [Link]

-

Title: Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia Source: Journal of Inherited Metabolic Disease URL: [Link]

-

Title: Synthesis and pharmacology of 2,9alpha-dimethyl-2'-hydroxy-6,7-benzomorphan Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: glycine Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

Sources

- 1. Glycine action on N-methyl-D-aspartate receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of glycine release, which build up synaptic and extrasynaptic glycine levels: the role of synaptic and non-synaptic glycine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic mechanisms of glycine requirement for N-methyl-D-aspartate channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine structural analogs and derivatives

An In-depth Technical Guide to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine and its Analogs: Synthesis, Properties, and Therapeutic Potential

Executive Summary

This guide provides a comprehensive technical overview of this compound, a unique chemical scaffold combining the structural features of the cyclic lactam, ε-caprolactam, and the fundamental amino acid, glycine. While literature on this specific molecule is nascent, its constituent parts belong to well-studied classes of compounds with significant relevance in medicinal chemistry and drug development. This document synthesizes established principles and field-proven insights to explore the synthesis, structural derivatization, potential biological activities, and key experimental workflows relevant to this compound class. We will delve into rational design strategies for creating structural analogs, outline robust synthetic protocols, and discuss the potential therapeutic applications, with a focus on providing researchers, scientists, and drug development professionals with a foundational understanding for future exploration.

The Core Scaffold: A Synthesis of Functionality

Deconstructing the Molecule

The core molecule, this compound, represents a fascinating convergence of two key chemical motifs:

-

The Azepine Core: The 3,4,5,6-Tetrahydro-2H-azepin-7-yl group is a cyclic amidine derived from ε-caprolactam. This seven-membered ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous CNS-active and other therapeutic agents.[1] Its conformational flexibility allows it to interact with a wide range of biological targets.

-

The Glycine Moiety: As the simplest amino acid, glycine provides a crucial linkage point with inherent chirality potential if substituted. Glycine and its derivatives are fundamental building blocks in peptides and are known to interact with a variety of receptors and enzymes, most notably as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2][3]

The fusion of these two moieties creates a novel peptidomimetic scaffold. The cyclic amidine portion offers a rigidifying element and a potential hydrogen bond donor/acceptor, while the glycine tail provides a vector for further functionalization and interaction with biological systems.

Rationale for Scientific Interest

The exploration of this scaffold is driven by several compelling factors:

-

Peptidomimetic Potential: The structure mimics a dipeptide linkage, offering the potential for improved metabolic stability and oral bioavailability compared to natural peptides, which are often susceptible to proteolytic degradation.[4]

-

Targeting Protein-Protein Interactions: The defined conformational presentation of the amino acid moiety by the cyclic scaffold is a classic strategy for designing inhibitors of protein-protein interactions.

-

Neurological and Metabolic Disease Potential: Given the prevalence of azepine cores in CNS drugs and the role of glycine derivatives in neurotransmission, this class of compounds is a prime candidate for investigating treatments for neurological disorders.[1][5] Furthermore, glycine amides and related structures have been investigated as inhibitors of enzymes like Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases.[6]

Synthetic Strategies: From Concept to Compound

The synthesis of this compound analogs is predicated on the reliable formation of the core cyclic amidine. The most robust and versatile approach involves the activation of the parent lactam, ε-caprolactam, followed by nucleophilic substitution with the desired amino acid derivative.

Activation of the Lactam Core

The carbonyl group of a lactam is not sufficiently electrophilic to react directly with the amino group of glycine. Therefore, activation is required. A field-proven method is the formation of a lactim ether, such as O-methylcaprolactim. This is typically achieved by treating ε-caprolactam with a potent alkylating agent like dimethyl sulfate or Meerwein's salt (triethyloxonium tetrafluoroborate). The resulting lactim ether is a highly reactive intermediate, primed for reaction with nucleophiles.

Coupling with Glycine Derivatives

Once the activated lactim ether is formed, it can be readily coupled with a glycine derivative. For initial syntheses, it is advantageous to use a glycine ester (e.g., glycine methyl or ethyl ester) rather than free glycine. This strategic choice serves two purposes:

-

It enhances the solubility of the glycine component in organic solvents typically used for the coupling reaction.

-

It protects the carboxylic acid moiety, preventing it from participating in unwanted side reactions.

The reaction is typically performed in an aprotic solvent. Following the coupling reaction, the ester can be hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

General Synthetic Workflow Diagram

The overall process can be visualized as a two-step sequence: lactam activation followed by nucleophilic displacement.

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of this compound Ethyl Ester

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and specific analog requirements.

Objective: To synthesize the ethyl ester derivative as a key intermediate.

Materials:

-

ε-Caprolactam (1.0 eq)

-

Dimethyl sulfate (1.1 eq) - Caution: Highly toxic and corrosive.

-

Toluene, anhydrous

-

Glycine ethyl ester hydrochloride (1.2 eq)

-

Triethylamine (1.3 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activation (Formation of Lactim Ether): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ε-caprolactam and anhydrous toluene. b. Cool the solution to 0°C in an ice bath. c. Add dimethyl sulfate dropwise over 15 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side product formation. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting lactam. e. The resulting solution containing O-methylcaprolactim is used directly in the next step.

-

Coupling Reaction: a. In a separate flask, suspend glycine ethyl ester hydrochloride in anhydrous DCM. b. Add triethylamine to neutralize the hydrochloride salt and liberate the free amine. Stir for 20 minutes. Causality: The presence of the free amine is essential for nucleophilic attack. The triethylamine hydrochloride salt will precipitate. c. Cool this amine solution to 0°C. d. Add the lactim ether solution from Step 1 dropwise to the free amine solution. e. Allow the reaction to stir at room temperature overnight. Monitor progress by TLC/LC-MS.

-

Workup and Purification (Self-Validating System): a. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. The crude product is then purified by column chromatography on silica gel. QC Step: Purity of the final fractions should be confirmed by TLC and ¹H NMR before combining.

-

Final Deprotection (Hydrolysis): a. The purified ester is dissolved in a mixture of THF and water. b. Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by LC-MS). c. Neutralize the reaction mixture to pH ~7 with 1M HCl. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the final acid.

Structural Analogs and Derivatives: Exploring Chemical Space

The modular nature of the synthesis allows for extensive derivatization to probe structure-activity relationships (SAR).

Modifications of the Amino Acid Moiety

The glycine component can be systematically altered to explore the steric and electronic requirements of a potential binding site.[7]

| Modification Type | Example Derivative | Rationale |

| Side Chain | N-(...)-L-Alanine | Introduce methyl group to probe for small steric pockets. |

| N-(...)-L-Valine | Introduce bulkier isopropyl group to define steric limits. | |

| N-(...)-L-Phenylalanine | Introduce aromatic ring for potential π-stacking interactions. | |

| Carboxylate | N-(...)-glycine methyl ester | Increase lipophilicity and cell permeability; acts as a prodrug. |

| N-(...)-glycinamide | Introduce H-bond donor; alter charge state at physiological pH. |

Modifications of the Azepine Ring

Substituents can be introduced on the caprolactam ring, typically by starting with a substituted caprolactam. This allows for fine-tuning of lipophilicity and conformational properties.

| Position of Substitution | Example Substituent | Rationale |

| C3-C6 Positions | Methyl, Ethyl | Explore hydrophobic interactions and influence ring pucker. |

| C3-C6 Positions | Phenyl | Introduce significant bulk and aromatic interactions. |

| Ring Size Variation | Pyrrolidinone (5-membered) | Creates a more rigid, planar scaffold. |

| Piperidinone (6-membered) | Alters bond angles and conformational preferences. |

Biological Activity and Therapeutic Potential

While direct biological data for the parent molecule is scarce, we can infer potential activities from related structures.

Potential Biological Targets

-

NMDA Receptors: The glycine moiety makes this scaffold a candidate for modulation of the NMDA receptor glycine binding site.[3] Analogs could be designed as agonists, partial agonists, or antagonists, with potential applications in schizophrenia, epilepsy, or ischemic brain injury.[2]

-

Enzyme Inhibition: The structure could act as a transition-state analog or competitive inhibitor for various enzymes. For instance, glycine amide derivatives are known inhibitors of VAP-1, suggesting a role in inflammation.[6]

-

Antimicrobial Activity: Glycine betaine derivatives, which share the feature of a quaternized nitrogen adjacent to a glycine structure, have shown antimicrobial properties by disrupting bacterial cell membranes.[8]

Structure-Activity Relationship (SAR) Logic

The systematic modification of the core structure allows for the development of a clear SAR model.

Caption: Key modification points for SAR exploration.

Key Experimental Workflows

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the general cytotoxicity of a new compound series and is essential for establishing a therapeutic window.[9]

Objective: To determine the concentration at which a compound reduces the viability of a cultured cell line by 50% (IC₅₀).

Materials:

-

Human cell line (e.g., HEK293 or a disease-relevant line like SH-SY5Y for neurotoxicity).[9]

-

DMEM medium with 10% FBS and 1% penicillin/streptomycin.[9]

-

96-well plates.

-

Test compounds dissolved in DMSO (stock solution).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.[9]

-

DMSO, cell culture grade.

Procedure:

-

Cell Seeding: a. Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9] Causality: Overnight adherence ensures cells are in a healthy, exponential growth phase before drug exposure.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). c. Incubate for 48 hours.[9]

-

MTT Addition and Formazan Solubilization: a. After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the supernatant from each well. c. Add 200 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Data Acquisition and Analysis (Self-Validating System): a. Measure the absorbance at 570 nm using a microplate reader. b. Controls: Wells with cells and vehicle (DMSO) only represent 100% viability. Wells with medium only serve as a blank. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the viability percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Outlook

The this compound scaffold represents a promising, underexplored area of chemical space. Future research should focus on:

-

Library Synthesis: The creation of a diverse library of analogs based on the modifications outlined in Section 3.0.

-

High-Throughput Screening: Screening this library against various targets, particularly GPCRs, ion channels, and enzymes relevant to CNS and inflammatory diseases.

-

Computational Modeling: Using molecular docking and dynamics simulations to predict binding modes and guide the rational design of second-generation analogs with improved potency and selectivity.

-

Pharmacokinetic Profiling: Evaluating promising hits for metabolic stability, cell permeability (e.g., using PAMPA assays), and ultimately, in vivo pharmacokinetics to identify candidates for further development.[6]

By leveraging the established principles of medicinal chemistry and robust synthetic methodologies, the exploration of this novel scaffold holds significant promise for the discovery of new therapeutic agents.

References

-

Di Marzo, V., & De Petrocellis, L. (2012). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 2(1), 64-84. [Link]

- Google Patents. (1994).

-

Ferreira, R., et al. (2021). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. Molecules, 26(16), 4947. [Link]

-

ResearchGate. (2016). Improved synthesis of ( S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors. [Link]

-

Al-Ghorbani, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules, 28(16), 6013. [Link]

-

Das, B., et al. (2023). Metal-free synthesis and study of glycine betaine derivatives in water for antimicrobial and anticancer applications. RSC Advances, 13(31), 21669-21676. [Link]

- Google Patents. (2004). A n-acylsphingosine glucosyltransferase inhibitor - EP1409467B1.

-

Lai, M. Y. H., et al. (2005). Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Bioorganic & Medicinal Chemistry, 13(2), 533-548. [Link]

- Google Patents. (2010). Method for synthesizing glycylglycine - CN101759767A.

-

Kwon, Y. U., & Kodadek, T. (2007). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current Protocols in Chemical Biology, 1, 1.1.1-1.1.18. [Link]

-

Bolocan, I., et al. (2002). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ARKIVOC, 2002(ii), 56-63. [Link]

-

Kato, T., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 221-230. [Link]

-

PubChem. (2001). Crystalline N-acetyl neuraminic acid derivatives and process for their preparation - Patent US-6294572-B1. [Link]

-

G. Cardillo, et al. (1997). Novel glycosylated [Lys(7)]-dermorphin analogues: synthesis, biological activity and conformational investigations. Journal of the Chemical Society, Perkin Transactions 1, (13), 1841-1848. [Link]

-

Khan, S. A., & Nirwan, J. S. (2020). Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications. Gels, 6(3), 25. [Link]

-

Rosse, R. B., et al. (1991). Glycine adjuvant therapy to conventional neuroleptic treatment in schizophrenia: an open-label, pilot study. Clinical Neuropharmacology, 14(3), 218-225. [Link]

-

Doller, D., et al. (2011). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. Journal of Medicinal Chemistry, 54(5), 1264-1275. [Link]

-

Pira, S. L., & Sarma, B. K. (2014). Synthetic glycopeptides and glycoproteins with applications in biological research. Beilstein Journal of Organic Chemistry, 10, 1369-1383. [Link]

-

Lee, J. H., et al. (2022). Structure-activity relationship in advanced glycation end products formation inhibitory activity of phlorotannins. Journal of Applied Phycology, 34, 2535-2543. [Link]

- Google Patents. (1998).

-

ResearchGate. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. [Link]

-

Waight, A. B., et al. (2010). Structure–activity relationships of ustiloxin analogues. Bioorganic & Medicinal Chemistry Letters, 20(4), 1366-1369. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glycine adjuvant therapy to conventional neuroleptic treatment in schizophrenia: an open-label, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metal-free synthesis and study of glycine betaine derivatives in water for antimicrobial and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

An In-Depth Technical Guide to the Potential Therapeutic Targets of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Abstract

This compound is a novel synthetic amino acid derivative characterized by a glycine core linked to a seven-membered cyclic guanidine moiety. This unique structural combination positions it at the intersection of several key pharmacological domains, suggesting a rich potential for therapeutic intervention across a spectrum of diseases. As a structural analog of both the neurotransmitter glycine and the creatine precursor guanidinoacetic acid (GAA), this molecule is hypothesized to engage with targets within the central nervous system and pathways governing cellular bioenergetics. This guide provides a comprehensive exploration of the primary and secondary , underpinned by a rigorous analysis of its constituent chemical motifs. We will delineate the scientific rationale for target selection, propose detailed experimental workflows for target validation, and present a logical framework for advancing this compound from a theoretical concept to a viable lead candidate in drug discovery.

Introduction: Deconstructing a Molecule of Therapeutic Promise

The therapeutic potential of a novel chemical entity is encoded within its structure. This compound presents a compelling case for investigation, primarily due to the dual pharmacological heritage of its glycine and cyclic guanidine components.

-

The Glycine Backbone : Glycine is the simplest proteinogenic amino acid, yet it plays a complex and critical role in the central nervous system (CNS).[1] It is a primary inhibitory neurotransmitter in the spinal cord and brainstem and, paradoxically, a mandatory co-agonist at the excitatory N-methyl-D-aspartate (NMDA) receptors.[1][2] This duality makes the glycinergic system a prime target for therapeutic modulation.

-

The Cyclic Guanidine Moiety : The tetrahydroazepine ring, featuring an embedded guanidine functional group, is a significant structural feature. Guanidine-containing compounds exhibit an extensive range of biological activities, including antibacterial, antidiabetic, and cardiovascular effects.[3][4] Furthermore, this structure renders the molecule a cyclic analog of guanidinoacetic acid (GAA), the immediate precursor to creatine, a vital molecule in cellular energy homeostasis.[5][6]

This guide will systematically evaluate the most probable therapeutic targets for this compound, beginning with the high-probability targets within the glycinergic system and then expanding to encompass its potential role in cellular metabolism and broader pharmacological landscapes.

Part 1: The Glycinergic System: A Primary Targeting Domain

The structural analogy to glycine strongly suggests that this compound will interact with key proteins that recognize and transport glycine.

Glycine Transporters (GlyT1 and GlyT2): Modulating Synaptic Inhibition

Scientific Rationale: There are two high-affinity glycine transporters in the CNS, GlyT1 and GlyT2, which are responsible for clearing glycine from the synaptic cleft.[7]

-

GlyT2 is primarily located on presynaptic terminals of inhibitory glycinergic neurons and is crucial for recycling glycine into vesicles. Inhibition of GlyT2 elevates synaptic glycine levels, enhancing inhibitory neurotransmission. This mechanism is a promising strategy for treating chronic pain.[7][8]

-

GlyT1 is found on glial cells surrounding both inhibitory and excitatory synapses. By regulating glycine levels, GlyT1 modulates not only inhibitory signaling but also the activity of NMDA receptors, where glycine acts as a co-agonist. GlyT1 inhibitors are being investigated for the treatment of schizophrenia and other cognitive disorders.

Given that N-acyl glycines are known to selectively inhibit GlyT2, it is highly plausible that this compound could function as a GlyT inhibitor.[7][8]

Experimental Workflow for Target Validation:

A tiered approach is recommended to ascertain whether the compound targets GlyT1 and/or GlyT2.

-

Initial Screening: Radioligand Binding Assays:

-

Objective: To determine if the compound can displace known high-affinity ligands for GlyT1 and GlyT2.

-

Protocol:

-

Prepare cell membrane homogenates from stable cell lines expressing human GlyT1 or GlyT2.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]-(S)-N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine for GlyT1 or [³H]-strychnine for GlyT2) in the presence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of specific binding.

-

-

-

Functional Validation: Synaptosome Uptake Assays:

-

Objective: To measure the direct inhibitory effect of the compound on glycine transport activity.

-

Protocol:

-

Isolate synaptosomes from rat spinal cord (rich in GlyT2) or forebrain (rich in GlyT1).

-

Pre-incubate the synaptosomes with a range of concentrations of this compound.

-

Initiate the uptake reaction by adding [³H]-glycine.

-

Terminate the reaction after a short incubation period by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the accumulated radioactivity.

-

Determine the IC₅₀ for the inhibition of glycine uptake.

-

-

Caption: Modulation of the NMDA receptor by ligands.

Part 2: Bioenergetics and Metabolism: The Guanidinoacetic Acid Analogy

The structural similarity to guanidinoacetic acid (GAA) suggests that this compound could interact with the creatine biosynthesis pathway.

Scientific Rationale: Creatine is synthesized in a two-step process. First, arginine-glycine amidinotransferase (AGAT) synthesizes GAA from arginine and glycine. [9]Second, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to form creatine. [9]Creatine is then taken up by high-energy-demand tissues like muscle and brain, where it is converted to phosphocreatine, a critical energy buffer. Dietary GAA has been shown to increase creatine levels and is being explored for cardiometabolic and neurological disorders. [6][10]this compound could potentially:

-

Inhibit AGAT or GAMT, thereby modulating creatine synthesis.

-

Compete with GAA for transport into cells via transporters like SLC6A6 and SLC6A13. [6]* Mimic the effects of GAA, potentially acting as a substrate for GAMT.

Experimental Workflow for Target Validation:

-

Enzyme Inhibition Assays:

-

Objective: To determine if the compound inhibits AGAT or GAMT.

-

Protocol:

-

Use purified recombinant human AGAT and GAMT enzymes.

-

For the AGAT assay, measure the production of ornithine from arginine and glycine in the presence of the test compound.

-

For the GAMT assay, measure the conversion of GAA and S-adenosylmethionine to creatine and S-adenosylhomocysteine in the presence of the test compound.

-

Use colorimetric or HPLC-based methods to quantify the reaction products.

-

Calculate IC₅₀ values if inhibition is observed.

-

-

-

Cellular Creatine/GAA Uptake Assays:

-

Objective: To assess if the compound affects the transport of creatine or GAA into cells.

-

Protocol:

-

Use a cell line known to express creatine and GAA transporters (e.g., C2C12 myoblasts).

-

Pre-incubate the cells with the test compound.

-

Add radiolabeled [¹⁴C]-creatine or [¹⁴C]-GAA and incubate for a defined period.

-

Wash the cells extensively to remove extracellular radiolabel.

-

Lyse the cells and measure intracellular radioactivity.

-

Determine if the compound inhibits the uptake of either substrate.

-

-

Caption: Potential inhibition points in creatine biosynthesis.

Part 3: Broader Pharmacological Screening: The Guanidine Moiety

Scientific Rationale: The guanidine group is a common feature in many approved drugs and investigational compounds, targeting a wide array of proteins including ion channels, G-protein coupled receptors (GPCRs), and enzymes. [4]This "promiscuity" necessitates a broad screening approach to identify potential off-target effects and uncover novel therapeutic applications. For instance, cyclic guanidine compounds have shown potent antibacterial activity. [11][12] Experimental Workflow: High-Throughput Screening (HTS)

A phased screening cascade is the most efficient method to survey a wide range of potential targets.

-

Phase 1: Broad Target Profiling:

-

Objective: To identify initial "hits" from a large panel of diverse biological targets.

-

Protocol:

-

Submit this compound to a commercial or in-house broad target screening panel (e.g., Eurofins BioMAP, Ricerca SafetyScreen).

-

These panels typically include hundreds of GPCRs, ion channels, kinases, and other enzymes.

-

The compound is usually tested at a single high concentration (e.g., 10 µM).

-

Results are reported as a percentage of inhibition or activation.

-

-

-

Phase 2: Hit Confirmation and Dose-Response:

-

Objective: To confirm the activity of any hits from Phase 1 and determine their potency.

-

Protocol:

-

For each confirmed target class, select a relevant primary assay (e.g., radioligand binding for GPCRs, patch-clamp for ion channels).

-

Perform a full concentration-response curve (e.g., 8-10 concentrations) to determine the IC₅₀ or EC₅₀ value.

-

-

-

Phase 3: Selectivity and Mechanism of Action Studies:

-

Objective: To assess the selectivity of the compound for its confirmed hit(s) over related targets and to elucidate its mechanism of action.

-

Protocol:

-

Test the compound against a panel of closely related subtypes of the confirmed target.

-

Conduct mechanism-of-action studies (e.g., Schild analysis for receptor antagonists, enzyme kinetics for enzyme inhibitors) to understand how the compound exerts its effect.

-

-

Summary of Potential Targets and Quantitative Data

| Potential Target Class | Specific Target(s) | Therapeutic Rationale | Primary Validation Assay | Key Metric |

| Glycinergic System | Glycine Transporter 1 (GlyT1) | Schizophrenia, Cognitive Deficits | [³H]-Glycine Uptake Assay | IC₅₀ |

| Glycine Transporter 2 (GlyT2) | Chronic Pain | [³H]-Glycine Uptake Assay | IC₅₀ | |

| NMDA Receptor (Glycine Site) | Depression, Cognitive Enhancement | Whole-Cell Patch-Clamp | EC₅₀ / IC₅₀ | |

| Cellular Bioenergetics | AGAT / GAMT | Metabolic & Neuromuscular Disorders | Recombinant Enzyme Assay | IC₅₀ |

| GAA/Creatine Transporters | Metabolic & Neuromuscular Disorders | Cellular Uptake Assay | IC₅₀ | |

| Broad Screening | Various (GPCRs, Ion Channels, etc.) | Novel Target Discovery, Off-Target Profiling | Broad Target Panel Screening | % Inhibition |

| Bacterial Targets | Infectious Diseases | Minimum Inhibitory Concentration (MIC) Assay | MIC Value |

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest due to its hybrid structure, which bridges the fields of neurotransmission and cellular bioenergetics. The most promising initial avenues for investigation are its potential interactions with glycine transporters and NMDA receptors, given the well-established pharmacology of glycine analogs. A systematic, tiered experimental approach, as outlined in this guide, will be crucial to efficiently identify and validate its primary therapeutic target(s). Following initial in vitro characterization, promising leads should be advanced to studies of metabolic stability, pharmacokinetics, and ultimately, in vivo efficacy in relevant animal models of disease. The multifaceted nature of this compound suggests that while a primary target may be identified, secondary activities could contribute to a unique and beneficial overall pharmacological profile.

References

-

Vandenberg, R. J., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycine. PubChem Compound Summary for CID 750. [Link]

-

Madeira, C., et al. (2015). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ACS Chemical Neuroscience. [Link]

-

Wang, F., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. ChemistryMedChem. [Link]

-

Ostojic, S. M. (2015). Guanidinoacetic acid as a performance-enhancing agent. Amino Acids. [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules. [Link]

-

Verma, A., et al. (2016). Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]

-

D'hooghe, M., et al. (2011). Improved synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, a building block for γ-secretase inhibitors. Tetrahedron: Asymmetry. [Link]

-

Kemp, J. A., et al. (1988). Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity. Proceedings of the National Academy of Sciences. [Link]

-

Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. Nutrients. [Link]

-

Ostojic, S. M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition. [Link]

-

Pfanstiehl. (n.d.). Glycine Multi-Compendial Excipient GMP USP CAS 56-40-6. Pfanstiehl. [Link]

-

Shen, W., & Slaughter, M. M. (2001). Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology. [Link]

-

Gandeepan, P., et al. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]

-

Mendoza-Figueroa, C., et al. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N-Glucopeptides via SPPS: Optimization of the Synthetic Route. ResearchGate. [Link]

-

Wikipedia. (n.d.). Creatine. Wikipedia. [Link]

-

Singh, S., & Kumar, V. (2012). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

-

Kishimoto, Y., et al. (1989). Glycine action on N-methyl-D-aspartate receptors in rat hippocampal neurons. Journal of Neurophysiology. [Link]

-

Wang, F., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. PubMed. [Link]

-

Vandenberg, R. J., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. PubMed. [Link]

-

Ostojic, S. M. (2021). Guanidinoacetic acid in health, sport and exercise. Dietary Supplements in Sport, Exercise and Health. [Link]

-

Lener, M. S., et al. (2019). The glycine site of NMDA receptors: A target for cognitive enhancement in psychiatric disorders. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

Sources

- 1. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Guanidinoacetic acid as a performance-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Creatine - Wikipedia [en.wikipedia.org]

- 10. Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine: An In-Depth Technical Guide

Introduction